Proquinazid
Description
Properties
IUPAC Name |
6-iodo-2-propoxy-3-propylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBXVXXXMLMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)I)N=C1OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058008 | |
| Record name | Proquinazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189278-12-4 | |
| Record name | Proquinazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189278-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proquinazid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189278124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proquinazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-propoxy-3-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROQUINAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIH67H4H0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Three-Step Synthesis from 2-Amino-5-Iodobenzoic Acid
The foundational synthesis of this compound begins with 2-amino-5-iodobenzoic acid, as outlined in Fig. 1. This route involves:
-
Quinazolinone Ring Formation : Cyclization of 2-amino-5-iodobenzoic acid with propylamine under acidic conditions yields the 3-propylquinazolin-4(3H)-one scaffold.
-
O-Propylation : Selective propoxylation at the C-2 position using propyl bromide in the presence of a base.
-
Iodination : Direct iodination at the C-6 position via electrophilic substitution, though this step often requires optimization to avoid over-halogenation.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Propylamine, HCl, reflux, 8h | 78% |
| 2 | Propyl bromide, K2CO3, DMF, 60°C, 12h | 65% |
| 3 | I2, HNO3, H2SO4, 0°C, 2h | 52% |
This method ensures regioselectivity but faces challenges in iodination efficiency, necessitating alternative coupling strategies.
Sonogashira Cross-Coupling for Functionalized Derivatives
To address iodination limitations, a Sonogashira cross-coupled intermediate was developed for hapten synthesis (Fig. 2). The protocol involves:
-
Alkyne Preparation : tert-Butyl hex-5-ynoate is synthesized from hex-5-ynoic acid via esterification.
-
Coupling with this compound Precursor : The iodinated quinazolinone undergoes Sonogashira coupling with the alkyne using Pd(PPh3)2Cl2 and CuI in triethylamine/DMF.
-
Deprotection : Acidic hydrolysis of the tert-butyl group yields the carboxylic acid-functionalized hapten.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)2Cl2 (3 mol%) |
| Copper Source | CuI (1 mol%) |
| Solvent | DMF/Triethylamine (4:1) |
| Temperature | Room temperature |
| Time | 6h |
| Yield | 89% |
This method achieves superior coupling efficiency and is critical for generating immunogens for antibody production.
Hapten Activation and Bioconjugation
N-Succinimidyl Ester Formation
For immunoassay development, this compound haptens are activated as N-succinimidyl esters (NHS esters) to enable covalent binding to carrier proteins:
-
Reaction with DSC : Haptens (PQt or PQs) are treated with N,N’-disuccinimidyl carbonate (DSC) in anhydrous acetonitrile.
-
Purification : Active esters are isolated via silica gel chromatography using chloroform/methanol gradients.
Activation Metrics
| Hapten | DSC Equivalents | Reaction Time | Yield |
|---|---|---|---|
| PQt | 1.3 | 2h | 92% |
| PQs | 1.3 | 1.5h | 88% |
The NHS esters are subsequently conjugated to bovine serum albumin (BSA) or ovalbumin for antibody generation.
Hydrogenation for Saturated Linkers
To compare rigid vs. flexible hapten designs, a hydrogenated analog was synthesized:
-
Catalytic Hydrogenation : The alkyne moiety in the Sonogashira product is reduced using H2 and Pd/C in tetrahydrofuran (THF).
-
Isolation : The saturated product is purified via flash chromatography (hexane/ethyl acetate).
Hydrogenation Data
| Catalyst Loading | Pressure | Time | Yield |
|---|---|---|---|
| 5% Pd/C (10 wt%) | 3.5 atm | 12h | 88% |
This step confirms the structural flexibility impact on antibody specificity.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Critical intermediates are validated using:
Purity Assessment
Reverse-phase HPLC (C18 column, methanol/water) ensures >98% purity for all haptens, with retention times of 12.4 min (PQt) and 13.1 min (PQs).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Substitution Reactions
Proquinazid’s iodine atom at position C-6 of the quinazolinone ring enables cross-coupling reactions, a key pathway for synthesizing functional derivatives.
Key Reactions and Conditions:
Mechanistic Insights:
- The iodine atom undergoes palladium-catalyzed substitution with alkynes, forming rigid triple bonds for immunoassay haptens .
- Hydrogenation reduces alkynyl groups to saturated alkyl chains, altering spacer arm flexibility .
Hydrolysis and Stability
This compound demonstrates hydrolytic stability under environmental and physiological conditions:
Hydrolysis Data:
| pH | Temperature (°C) | Stability | Half-Life (DT₅₀) | Source |
|---|---|---|---|---|
| 4–9 | 25 | No degradation observed | Stable | |
| 7 | 20 | Resistant to aqueous decomposition | N/A |
Metabolic Hydrolysis:
- In rats and humans, enzymatic hydrolysis of propoxy and propyl side chains generates metabolites like IN-MM671 and IN-NB673 .
Photodegradation
This compound undergoes rapid photolytic degradation in aqueous environments:
Photochemical Data:
| Condition | Rate Constant (days⁻¹) | Half-Life (DT₅₀) | Quantum Yield (290 nm) | Source |
|---|---|---|---|---|
| pH 7, 20°C, UV light | 25.9 | 0.03 days | 0.007455 |
Degradation Products:
Oxidation and Reduction
Oxidation Pathways:
- In Vivo: Hepatic cytochrome P450 enzymes oxidize the propyl and propoxy side chains, forming hydroxylated metabolites (e.g., IN-MU715) .
- In Vitro: Hydrogen peroxide or permanganate oxidizes the quinazolinone ring, yielding oxidized derivatives.
Reduction Reactions:
- Sodium borohydride reduces the carbonyl group at position C-4, though this pathway is less prevalent.
Metabolic Pathways
This compound’s metabolism involves multi-step enzymatic transformations:
Primary Metabolic Reactions:
- Hydroxylation:
- Glucuronidation:
- De-iodination:
Species-Specific Differences:
Thermal Decomposition
This compound decomposes exothermically at high temperatures:
Scientific Research Applications
Chemical Properties and Mechanism of Action
Proquinazid, chemically known as Iodo-2-propoxy-3-propyl-quinazoline-4(3H)-one, functions as a signal transduction agent that interferes with the infection process of fungi. It prevents spore germination and affects the attachment apparatus of pathogens, making it effective against a range of fungal infections in crops like grapes, vegetables, and fruits .
Agricultural Applications
This compound is primarily used in agricultural settings to manage fungal diseases. Its applications include:
- Powdery Mildew Control : Effective against powdery mildew in various crops, including cereals and vegetables .
- Combination Formulations : Often used in combination with other fungicides to enhance efficacy. For instance, formulations combining this compound with prothioconazole or cyproconazole have shown improved results against vegetable powdery mildew .
Efficacy Against Specific Diseases
| Crop Type | Disease Targeted | Application Rate |
|---|---|---|
| Grapes | Powdery Mildew | Up to 5 g ai/100 L |
| Vegetables | Powdery Mildew | Varies by formulation |
| Cereal Crops | Various fungal diseases | 1 to 40 g ai/ha |
Study on Efficacy in Grapes
A study conducted on grapevines demonstrated that this compound significantly reduced the incidence of powdery mildew when applied as a foliar spray. The research indicated that multiple applications throughout the growing season were necessary to maintain effective control over the disease .
Immunochemical Analysis
Recent advancements in immunochemical methods have facilitated the rapid analysis of this compound residues in agricultural products. A study developed a hapten for immunoassays that allows for quick detection of this compound levels, ensuring compliance with safety standards . This method enhances monitoring practices and helps mitigate risks associated with pesticide residues.
Regulatory Status
This compound is not yet registered for use in all regions. For instance, it is listed as not registered by the EPA in certain contexts, indicating ongoing evaluations regarding its safety and environmental impact . Regulatory assessments are crucial for determining acceptable daily intakes (ADIs) and potential risks to human health and the environment.
Future Research Directions
Further research is required to explore:
- Long-term Environmental Impact : Studies assessing the ecological effects of this compound on non-target organisms.
- Resistance Management : Investigating potential resistance development among fungal pathogens and strategies to mitigate this risk.
- Formulation Innovations : Developing new formulations that enhance the stability and efficacy of this compound under various environmental conditions.
Mechanism of Action
Proquinazid inhibits the germination of fungal spores by preventing the formation of appressoria, which are necessary for the infection of host plants . This unique mode of action interferes with the signal transduction between fungal and plant cells, making this compound an ideal candidate for combined pest management strategies aimed at controlling pests and preventing fungal resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Mode of Action
- Proquinazid: A quinazolinone derivative with a 6-iodo substituent critical for fungicidal activity. It targets fungal penetration by inhibiting appressoria .
- Quinoxyfen: A phenoxyquinoline fungicide that also prevents appressorial formation but lacks the quinazolinone backbone. It shows structural similarity in halogenated aromatic rings .
- Fluquinconazole: A triazole fungicide with a quinazolinone core but acts via inhibition of ergosterol biosynthesis (CYP51 target), differing from this compound’s penetration-specific mechanism .
- Tebuconazole : A triazole fungicide targeting ergosterol synthesis, structurally distinct from this compound due to its triazole moiety .
- Trifloxystrobin : A strobilurin (QoI) fungicide inhibiting mitochondrial respiration, unrelated in structure and mode of action to this compound .
Efficacy and Resistance Profile
| Compound | Target Pathogens | EC₅₀ (mg/L) | Cross-Resistance Risk | Key Advantages |
|---|---|---|---|---|
| This compound | B. graminis, E. necator | 0.000078–0.3 | Low (no cross-resistance with triazoles, strobilurins) | High intrinsic activity, low application rates |
| Quinoxyfen | B. graminis, E. necator | 0.01–1.0 | Moderate (correlated sensitivity with this compound) | Long residual activity |
| Fluquinconazole | Broad-spectrum fungi | 0.1–1.0 1 | High (common in triazoles) | Systemic action |
| Tebuconazole | Broad-spectrum fungi | 0.05–0.5 2 | High (triazole resistance) | Cost-effective |
| Trifloxystrobin | E. necator, Plasmopara | 0.01–0.1 3 | Moderate (QoI resistance) | Contact and translaminar activity |
- However, its sensitivity correlation with quinoxyfen suggests shared resistance mechanisms in E. necator .
Residue and Environmental Impact
- This compound : Hydrolytically stable, with residues defined as "this compound + IN-MW977" for risk assessment. Detection limits in strawberries: 0.05 μg/L (ELISA) .
- Quinoxyfen: Persistent in soil, with residues requiring monitoring due to bioaccumulation risks .
- Fluquinconazole : Metabolizes into toxic triazole derivatives, complicating residue definitions .
Toxicological Profiles
| Compound | ADI (mg/kg/day) | ARfD (mg/kg) | Carcinogenicity Concerns |
|---|---|---|---|
| This compound | 0.01 | 0.2 | Thyroid/liver tumors (high doses in rodents) |
| Quinoxyfen | 0.03 4 | 0.3 5 | No significant carcinogenicity |
| Fluquinconazole | 0.005 6 | 0.05 7 | Developmental toxicity |
| Tebuconazole | 0.03 8 | 0.3 9 | Liver effects |
Biological Activity
Proquinazid is a systemic fungicide primarily used to control powdery mildew in various crops. Its biological activity is characterized by a unique mode of action, metabolism, and toxicity profiles, making it an important agent in agricultural pest management. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.
This compound operates through a specific mode of action that affects fungal growth and reproduction:
- Target Site : this compound targets the nucleic acid metabolism in fungi, specifically inhibiting adenosine deaminase, which is crucial for fungal nucleic acid synthesis.
- Activity Spectrum : It exhibits protectant activity with locally systemic properties and vapor phase redistribution, making it effective against early stages of powdery mildew infections.
The following table summarizes the key aspects of this compound's mode of action compared to other fungicides:
| Fungicide | Mode of Action | Target Site | FRAC Code | Resistance Potential |
|---|---|---|---|---|
| This compound | Nucleic acid metabolism | Adenosine deaminase | A2 | Low |
| Bupirimate | Nucleic acid metabolism | Adenosine deaminase | A2 | Moderate |
| Thiophanate-methyl | Microtubule assembly | β-tubulin assembly | 1 | High |
Pharmacokinetics
This compound exhibits significant pharmacokinetic properties:
- Absorption : Approximately 90% absorption rate observed in studies.
- Distribution : Widely distributed across body tissues, with peak plasma concentrations reached between 4-10 hours post-administration.
- Metabolism : Extensive metabolic processes include hydroxylation and hydrolysis, with major metabolites identified in urine and feces.
A detailed study indicated that after repeated exposure, the highest tissue levels were found in the liver, kidneys, and fat, suggesting no significant bioaccumulation (excretion rates of 86-89% within 48 hours) .
Toxicity and Safety Profile
This compound has been evaluated for its toxicity and potential adverse effects:
- Acute Toxicity : The compound shows low acute toxicity (LD50 > 2250 mg/kg bw) but has demonstrated some toxic effects in long-term dietary studies .
- Carcinogenicity : Some studies indicated a slight increase in hepatocellular adenomas in female mice at high doses, suggesting a need for further investigation into its carcinogenic potential .
- Reproductive Studies : Multi-generation studies showed no significant reproductive toxicity at doses producing systemic toxicity .
Case Studies
Several case studies highlight the efficacy and safety of this compound:
- Field Efficacy Against Powdery Mildew :
- Environmental Impact Assessment :
- Resistance Management :
Q & A
Q. What are the standard analytical methods for detecting Proquinazid residues in agricultural samples, and how do they address matrix interference?
this compound detection in crops like strawberries typically employs QuEChERS extraction followed by immunochemical methods (e.g., competitive ELISA) or chromatographic techniques (LC-MS/MS). Matrix interference is mitigated through:
- Antigen design : Preserving the 6-iodo-quinazolin-4(3H)-one moiety of this compound to enhance antibody specificity .
- Sample cleanup : Adjusting buffer composition (e.g., PBS with Tween-20) to reduce nonspecific binding in ELISA .
- Validation : Spiked recovery tests in the 10–1000 µg/kg range to confirm accuracy in complex matrices like strawberry extracts .
Q. How can researchers validate this compound immunoassays to meet regulatory standards for pesticide monitoring?
Validation requires:
- Sensitivity : Calculating IC50 (e.g., 0.05 µg/L in buffer) using eight-point standard curves fitted to a four-parameter logistic equation .
- Cross-reactivity testing : Evaluating antibodies against structurally similar fungicides (e.g., quinazolinones) to ensure specificity .
- Comparison with reference methods : Correlating ELISA results with LC-MS/MS data (Table 4 in shows a Pearson’s r > 0.95 for spiked samples).
Advanced Research Questions
Q. What experimental strategies resolve contradictions between immunochemical and chromatographic this compound quantification results?
Discrepancies often arise from:
- Matrix effects : Immunoassays may overestimate due to cross-reactive metabolites. Mitigate via heterologous antigen use (e.g., C-6 halogen-modified antigens to reduce antibody cross-reactivity) .
- Extraction efficiency : Compare recovery rates between QuEChERS and SPE methods. For example, this compound’s polar metabolites may require pH-adjusted extraction phases .
- Statistical reconciliation : Apply Bland-Altman analysis to quantify bias between methods, with thresholds set by EU Maximum Residue Limits (MRLs) .
Q. How can this compound hapten synthesis be optimized to improve antibody affinity in immunochemical assays?
Key steps include:
- Rigid spacer arms : Using Sonogashira cross-coupling to synthesize haptens with aromatic spacers, enhancing epitope presentation .
- Conjugation density : Activating N-hydroxysuccinimide esters for high-density protein coupling (e.g., BSA immunogens yielding IC50 values < 1 nM) .
- Structural mimicry : Retaining the 6-iodo group during hapten design to mimic native this compound conformation .
Q. What methodologies assess this compound’s environmental persistence and ecotoxicological risks in EU water systems?
- Monitoring data gaps : Address non-representative sampling (e.g., prioritize inland surface waters with high agricultural runoff) using SPE-LC-MS/MS .
- PNEC derivation : Calculate predicted no-effect concentrations via toxicity data (e.g., Daphnia magna acute EC50) and assessment factors for carcinogenicity .
- Degradation studies : Investigate hydrolysis pathways under varying pH and UV exposure to model field persistence .
Methodological Challenges and Solutions
Q. How should researchers design experiments to minimize cross-contamination in this compound analysis during high-throughput screening?
- Automated liquid handlers : Preclude carryover via disposable tips and wash steps with acetonitrile .
- Blind-spiked controls : Include 5–10% negative samples in each batch to detect false positives .
- Data normalization : Use internal standards (e.g., deuterated this compound) to correct for instrument drift .
Q. What statistical models are most robust for analyzing this compound dose-response relationships in antifungal efficacy trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
